Fenitrothion-d6

描述

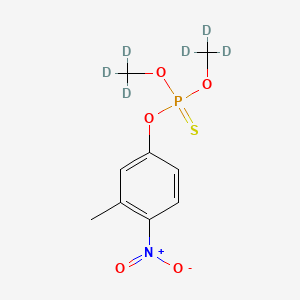

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-methyl-4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO5PS/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOLGFHPUIJIMJ-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661971 | |

| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-59-4 | |

| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Fenitrothion-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of Fenitrothion-d6, a deuterated analog of the widely used organophosphate insecticide, Fenitrothion. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds for metabolism, pharmacokinetic, and residue analysis studies.

Chemical and Physical Properties

This compound is a synthetic organothiophosphate compound where six hydrogen atoms on the two O-methyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to Fenitrothion but has a distinct, higher molecular weight. While specific experimental data for the deuterated form is not always available, the physical and chemical properties of unlabeled Fenitrothion serve as a reliable proxy.

Table 1: Physicochemical Properties of Fenitrothion and this compound

| Property | Fenitrothion | This compound |

| Molecular Formula | C₉H₁₂NO₅PS | C₉D₆H₆NO₅PS |

| Molecular Weight | 277.23 g/mol [1] | 283.27 g/mol [2] |

| CAS Number | 122-14-5[1] | 203645-59-4[2] |

| Appearance | Yellow-brown liquid[1] | Clear, colorless to yellow liquid[2] |

| Melting Point | 3.4 °C[1][3] | Not specified; expected to be similar to Fenitrothion |

| Boiling Point | 118 °C at 0.05 mmHg[1] | Not specified; expected to be similar to Fenitrothion |

| Solubility in Water | 14 mg/L at 30 °C[4][5] | Not specified; expected to be similar to Fenitrothion |

| Solubility in Organic Solvents | Readily soluble in dichloromethane, 2-propanol, and toluene; hardly soluble in n-hexane[1]. | Freely soluble in alcohols, esters, ketones, and aromatic hydrocarbons[4]. A commercially available solution is 100 µg/mL in cyclohexane. |

| log P (octanol/water) | 3.30[1] | Not specified; expected to be similar to Fenitrothion |

| Vapor Pressure | 6 x 10⁻⁶ mmHg at 20 °C[4] | Not specified; expected to be similar to Fenitrothion |

| Stability | Hydrolyzed by alkali; half-life of 4.5 hours in 0.01 N NaOH at 30 °C. Decomposed by heat at 145 °C[4]. Stable at normal ambient temperatures when stored as recommended[6]. | Stable under prescribed storage conditions[6]. Recommended storage is as per the Certificate of Analysis, typically long-term at 2-8°C. |

| Isotopic Purity | Not Applicable | Typically ≥98% as specified in Certificates of Analysis from suppliers. |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods to compensate for analyte loss during sample preparation and instrumental analysis. The following provides a generalized methodology for the determination of Fenitrothion in environmental or biological samples using gas chromatography-mass spectrometry (GC-MS).

Determination of Fenitrothion using this compound as an Internal Standard by GC-MS

Objective: To quantify the concentration of Fenitrothion in a sample matrix (e.g., water, soil, biological tissue) with high accuracy and precision.

Materials and Reagents:

-

Fenitrothion analytical standard

-

This compound internal standard solution (e.g., 100 µg/mL in a suitable solvent like cyclohexane or acetonitrile)[7]

-

Organic solvents (e.g., hexane, dichloromethane, acetone, acetonitrile) of appropriate purity

-

Anhydrous sodium sulfate

-

Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

-

Sample matrix

-

GC-MS system with an appropriate column (e.g., a non-polar or semi-polar capillary column)

Methodology:

-

Sample Preparation:

-

Extraction: A known volume or weight of the sample is extracted with an appropriate organic solvent. For solid samples, techniques like sonication or Soxhlet extraction can be employed. For liquid samples, liquid-liquid extraction is common.

-

Internal Standard Spiking: A precise volume of the this compound internal standard solution is added to the sample at the beginning of the extraction process.

-

Drying and Concentration: The organic extract is dried using anhydrous sodium sulfate and then concentrated to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup (if necessary): For complex matrices, a cleanup step using SPE or gel permeation chromatography may be necessary to remove interfering compounds.

-

-

GC-MS Analysis:

-

Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC-MS.

-

Chromatographic Separation: The GC oven temperature is programmed to separate Fenitrothion and this compound from other components in the sample.

-

Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both Fenitrothion and this compound, ensuring high sensitivity and selectivity.

-

-

Quantification:

-

A calibration curve is prepared by analyzing a series of standard solutions containing known concentrations of Fenitrothion and a constant concentration of this compound.

-

The ratio of the peak area of Fenitrothion to the peak area of this compound is plotted against the concentration of Fenitrothion.

-

The concentration of Fenitrothion in the sample is determined by calculating the peak area ratio from the sample analysis and interpolating from the calibration curve.

-

Signaling Pathways and Mechanisms of Action

Fenitrothion, like other organophosphates, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE).[8] Additionally, recent studies have highlighted its impact on other cellular signaling pathways.

Cholinesterase Inhibition

The primary mechanism of action for Fenitrothion is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses.

References

- 1. Fenitrothion - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Fenitrothion CAS#: 122-14-5 [m.chemicalbook.com]

- 4. Fenitrothion (EHC 133, 1992) [inchem.org]

- 5. cdn.who.int [cdn.who.int]

- 6. sumitomo-chem.com.au [sumitomo-chem.com.au]

- 7. Qmx Laboratories - Pesticide Stable Isotopes - Page 50 [qmx.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Synthesis and Isotopic Labeling of Fenitrothion-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and isotopic labeling of Fenitrothion-d6, a deuterated internal standard crucial for the accurate quantification of Fenitrothion in various matrices. Fenitrothion is a widely used organophosphorothioate insecticide, and the availability of its stable isotope-labeled counterpart is essential for metabolism, environmental fate, and residue analysis studies. This document provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and expected analytical data for this compound.

Overview of the Synthetic Strategy

The synthesis of this compound (O,O-di(methyl-d3) O-(3-methyl-4-nitrophenyl) phosphorothioate) is analogous to the established synthesis of unlabeled Fenitrothion. The key step involves the introduction of the deuterium labels via the use of deuterated methanol (CD3OD). The proposed two-step synthesis is outlined below:

Step 1: Synthesis of O,O-di(methyl-d3) phosphorochloridothioate. This intermediate is prepared by the reaction of thiophosphoryl chloride (PSCl3) with deuterated methanol (CD3OD) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Step 2: Synthesis of this compound. The deuterated intermediate, O,O-di(methyl-d3) phosphorochloridothioate, is then coupled with 3-methyl-4-nitrophenol in the presence of a base to yield the final product, this compound.

This approach ensures the specific incorporation of six deuterium atoms at the two methoxy groups, providing a stable and distinct mass shift for mass spectrometry-based applications.

Experimental Protocols

The following are proposed detailed methodologies for the key experiments in the synthesis of this compound. These protocols are based on established procedures for the synthesis of unlabeled Fenitrothion and related organophosphorus compounds.[1]

Synthesis of O,O-di(methyl-d3) phosphorochloridothioate

Materials:

-

Thiophosphoryl chloride (PSCl3)

-

Deuterated methanol (CD3OD, 99.5 atom % D)

-

Triethylamine (TEA)

-

Anhydrous toluene

Procedure:

-

A solution of deuterated methanol (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0-5 °C.

-

Thiophosphoryl chloride (1.0 equivalent) is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate, containing the crude O,O-di(methyl-d3) phosphorochloridothioate in toluene, is used directly in the next step without further purification.

Synthesis of this compound

Materials:

-

Crude O,O-di(methyl-d3) phosphorochloridothioate solution in toluene

-

3-Methyl-4-nitrophenol

-

Potassium carbonate (K2CO3) or triethylamine (TEA)

-

Anhydrous acetone or acetonitrile

Procedure:

-

To a solution of 3-methyl-4-nitrophenol (1.0 equivalent) in anhydrous acetone or acetonitrile, potassium carbonate or triethylamine (1.2 equivalents) is added.

-

The mixture is stirred at room temperature for 30 minutes to form the corresponding phenoxide salt.

-

The crude solution of O,O-di(methyl-d3) phosphorochloridothioate in toluene (approximately 1.1 equivalents) is added to the reaction mixture.

-

The reaction mixture is heated to reflux (50-60 °C) and stirred for 4-6 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude this compound.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a yellowish-brown oil.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C9H6D6NO5PS |

| Molecular Weight | 283.27 g/mol [2] |

| CAS Number | 203645-59-4[2] |

| Appearance | Yellowish-brown oil |

| Isotopic Purity | ≥ 98 atom % D |

Table 2: Expected Reaction Parameters and Yields

| Step | Reactants | Stoichiometry | Solvent | Base | Temperature | Time | Expected Yield |

| 1 | PSCl3, CD3OD | 1 : 2 | Toluene | Triethylamine | 0-5 °C to RT | 2-4 h | > 80% (crude) |

| 2 | Intermediate 1, 3-Methyl-4-nitrophenol | 1.1 : 1 | Acetone | K2CO3 | Reflux | 4-6 h | 70-85% (purified) |

Table 3: Predicted Analytical Data for this compound

| Analytical Technique | Expected Results |

| 1H NMR | Absence of signals for methoxy protons (around 3.8 ppm). Aromatic and methyl protons on the phenyl ring should be observable. |

| 13C NMR | Signals for the deuterated methoxy carbons should appear as multiplets due to C-D coupling. |

| 31P NMR | A single peak characteristic of phosphorothioates. |

| Mass Spectrometry (EI-MS) | Molecular ion (M+) peak at m/z 283. Characteristic fragmentation pattern with a +6 Da shift for fragments containing the two methoxy groups compared to unlabeled Fenitrothion. |

Visualization of Workflow and Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the synthetic pathway for this compound.

Caption: Experimental workflow for the two-step synthesis of this compound.

Caption: Synthetic pathway for the preparation of this compound.

References

An In-depth Technical Guide to the Core Differences Between Fenitrothion and Fenitrothion-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of Fenitrothion and its deuterated isotopologue, Fenitrothion-d6. It details their fundamental chemical and physical distinctions, applications in quantitative analysis, and the underlying toxicological mechanisms. This document is intended to serve as a detailed resource, incorporating experimental methodologies and visual representations of key processes to facilitate a deeper understanding for a scientific audience.

Core Chemical and Physical Differences

The fundamental difference between Fenitrothion and this compound lies in their isotopic composition. This compound is a stable isotope-labeled (SIL) version of Fenitrothion where six hydrogen atoms on the two methoxy groups have been replaced with deuterium atoms. This substitution of a light isotope (protium, ¹H) with a heavy isotope (deuterium, ²H or D) results in a molecule that is chemically identical in terms of reactivity but physically heavier.

This isotopic substitution is visually represented below.

The primary consequence of this substitution is an increase in molecular weight. While other physicochemical properties like solubility, boiling point, and log P are minimally affected and often considered equivalent for practical purposes, the mass difference is critical for analytical applications.

Data Presentation: Comparison of Physicochemical Properties

| Property | Fenitrothion | This compound |

| IUPAC Name | O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | O,O-di(methyl-d3) O-(3-methyl-4-nitrophenyl) phosphorothioate |

| CAS Number | 122-14-5[1][2] | 203645-59-4 |

| Molecular Formula | C₉H₁₂NO₅PS[3][4] | C₉H₆D₆NO₅PS |

| Molecular Weight | 277.23 g/mol [4] | 283.27 g/mol |

| Appearance | Yellow-brown liquid[1] | Clear Colourless to Yellow liquid |

| Melting Point | 0.3 °C[2][5] | Not specified (assumed similar) |

| Boiling Point | 140-145 °C (decomposes)[2][5] | Not specified (assumed similar) |

| Water Solubility | 14 mg/L at 30 °C[2][5] | Not specified (assumed similar) |

| log P (Octanol/Water) | 3.16[2][5] | Not specified (assumed similar) |

Spectroscopic Differentiation

The mass difference between the two compounds is the cornerstone of their analytical distinction, primarily observed in mass spectrometry (MS). In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of protons with deuterium also leads to predictable changes.

-

Mass Spectrometry (MS): In an MS analysis, the molecular ion ([M]⁺) of this compound will appear at a mass-to-charge ratio (m/z) that is 6 Daltons higher than that of Fenitrothion. Likewise, any fragment ions that retain the two deuterated methoxy groups will also exhibit this +6 Da mass shift. Fragments retaining only one of the methoxy groups will show a +3 Da shift. This clear mass difference allows for the unequivocal differentiation and simultaneous quantification of both compounds, even when they co-elute chromatographically.

-

Nuclear Magnetic Resonance (NMR): In a ¹H NMR spectrum, the characteristic signal for the methoxy protons (a doublet around 3.8 ppm due to coupling with phosphorus) present in Fenitrothion will be absent in the spectrum of this compound. Conversely, a ²H NMR spectrum of this compound would show a signal corresponding to the deuterium nuclei.

Data Presentation: Key Mass Spectrometric Fragments

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion 1 (m/z) | Fragment Structure 1 | Key Fragment Ion 2 (m/z) | Fragment Structure 2 |

| Fenitrothion | 278.0 | 262.0 | [M-CH₃+H]⁺ | 125.0 | [(CH₃O)₂P=S]⁺ |

| This compound | 284.0 | 265.0 | [M-CD₃+H]⁺ | 131.0 | [(CD₃O)₂P=S]⁺ |

Application as an Internal Standard

The most critical application of this compound is its use as an internal standard (IS) for the quantitative analysis of Fenitrothion by isotope dilution mass spectrometry (IDMS).[4] Because this compound is chemically identical to the analyte, it co-behaves through sample extraction, cleanup, and chromatographic separation. Any analyte loss during sample preparation will be mirrored by a proportional loss of the internal standard. The ratio of the analyte's MS signal to the IS's MS signal is used for quantification, correcting for recovery variations and matrix effects, thereby providing highly accurate and precise results.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound follows the same pathway as unlabeled Fenitrothion, but utilizes a deuterated reagent. A common industrial synthesis for Fenitrothion involves the reaction of 3-methyl-4-nitrophenol with O,O-dimethyl phosphorochloridothioate. For the deuterated analog, a deuterated phosphorodiamidite is required.

Materials:

-

3-methyl-4-nitrophenol

-

O,O-di(methyl-d3) phosphorochloridothioate (custom synthesis or commercially available)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Standard glassware for organic synthesis under inert atmosphere

Methodology:

-

To a round-bottom flask under a nitrogen atmosphere, add 3-methyl-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.

-

Stir the suspension at room temperature for 30 minutes to form the potassium phenoxide salt.

-

Slowly add O,O-di(methyl-d3) phosphorochloridothioate (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude oil is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

-

Confirm structure and isotopic purity via ¹H NMR, ²H NMR, and high-resolution mass spectrometry.

Protocol 2: Quantification of Fenitrothion in a Matrix (e.g., Sediment)

This protocol outlines a general procedure using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.[6]

Materials:

-

Sediment sample (10 g)

-

This compound internal standard solution (e.g., 100 ng/mL in acetonitrile)

-

Acetonitrile (ACN) with 1% acetic acid

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

LC-MS/MS system with an ESI source

Methodology:

-

Extraction:

-

Weigh 10 g of the homogenized sediment sample into a 50 mL centrifuge tube.

-

Add 100 µL of the this compound internal standard solution.

-

Add 10 mL of ACN with 1% acetic acid.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately shake vigorously for 1 minute to prevent agglomeration of salts.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Analysis:

-

Take an aliquot of the final supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.

-

LC Conditions: Use a C18 column with a gradient elution of water (with 0.1% formic acid) and methanol.

-

MS/MS Conditions: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both Fenitrothion and this compound to ensure accurate identification and quantification.

-

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method, which measures the activity of AChE.[7]

Materials:

-

Human recombinant AChE

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Fenitrothion (or its active metabolite, fenitrooxon) solution at various concentrations

-

96-well microplate and plate reader (412 nm)

Methodology:

-

Prepare working solutions: AChE solution, ATCI solution, and DTNB solution in the phosphate buffer.

-

In the wells of a 96-well plate, add 20 µL of different concentrations of the Fenitrothion solution (inhibitor). Include a control well with buffer only.

-

Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

To initiate the reaction, add 20 µL of ATCI and 140 µL of DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

The rate of increase in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each Fenitrothion concentration relative to the control well.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mechanism of Action & Metabolism

Fenitrothion itself is not a potent inhibitor of acetylcholinesterase. It is a pro-insecticide that requires metabolic activation. In target organisms (and mammals), cytochrome P450 enzymes convert Fenitrothion to its oxygen analog, fenitrooxon, through oxidative desulfuration.[2] Fenitrooxon is a highly potent inhibitor of AChE.

Fenitrooxon covalently phosphorylates a serine residue in the active site of AChE, rendering the enzyme inactive.[8] This leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.[7]

Conclusion

The distinction between Fenitrothion and this compound is a clear example of the power of isotopic labeling in modern analytical science. While chemically analogous, the six-Dalton mass difference of this compound makes it an indispensable tool, primarily serving as a robust internal standard for isotope dilution mass spectrometry. This application allows for highly accurate, precise, and reliable quantification of Fenitrothion residues in complex matrices. Understanding this core difference, along with the associated analytical protocols and the compound's metabolic pathway, is essential for researchers in environmental science, toxicology, and drug development.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 160. Fenitrothion (FAO/PL:1969/M/17/1) [inchem.org]

- 3. Metabolism of an Insecticide Fenitrothion by Cunninghamella elegans ATCC36112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fenitrothion (EHC 133, 1992) [inchem.org]

- 6. arxiv.org [arxiv.org]

- 7. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Core of Precision: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This technical guide delves into the critical role of deuterated internal standards, offering an in-depth exploration of their application, benefits, and underlying principles. For professionals in drug development and bioanalysis, a thorough understanding of these tools is not just advantageous—it is essential for robust and reliable data.

The Fundamental Role of Internal Standards in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique, but it is susceptible to variations that can impact quantitative accuracy.[1] These variations can arise from multiple sources throughout the analytical workflow, including sample preparation, injection volume inconsistencies, and fluctuations in instrument performance.[1][2] A critical challenge in liquid chromatography-mass spectrometry (LC-MS) is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1][3]

To counteract these variables, an internal standard (IS) is introduced into every sample, calibrator, and quality control sample at a constant concentration.[2][4] The IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. By measuring the ratio of the analyte's response to the IS's response, variations in the analytical process can be normalized, leading to more accurate and precise quantification.[3][5]

Why Deuterated Standards are the Gold Standard

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, chromatography, and ionization.[4] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the "gold standard" for quantitative MS methods because they come closest to this ideal.[1][4]

In a deuterated internal standard, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[6][7] This substitution results in a molecule that is chemically almost identical to the analyte but has a higher mass.[2] This small mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical properties ensure they behave similarly throughout the analytical process.[2]

Key Advantages of Deuterated Internal Standards:

-

Correction for Matrix Effects: Because the deuterated IS co-elutes with the analyte, it experiences the same matrix-induced ionization suppression or enhancement, allowing for effective normalization.[3][5]

-

Compensation for Extraction Variability: The deuterated IS has nearly identical extraction recovery to the analyte, correcting for inconsistencies during sample preparation.[4]

-

Improved Precision and Accuracy: By accounting for various sources of error, deuterated internal standards significantly enhance the robustness, precision, and accuracy of bioanalytical methods.[4][5]

-

Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submitted bioanalytical method validations incorporate SIL internal standards, indicating a strong preference for their use.[3]

Synthesis and Selection of Deuterated Internal Standards

The synthesis of a suitable deuterated internal standard is a critical step. It can be achieved through various methods, including:

-

Hydrogen/Deuterium Exchange: This method involves exchanging hydrogen atoms on the analyte molecule with deuterium from a deuterated solvent, often catalyzed by acid, base, or metal catalysts.[7]

-

Total Synthesis: Building the molecule from deuterated precursors provides complete control over the position and number of deuterium labels.[2]

-

Catalytic Deuteration: Introducing deuterium selectively using catalysts under deuterium gas.[2]

Critical Considerations for Selecting a Deuterated Internal Standard:

-

Stability of the Label: Deuterium atoms should be placed on non-exchangeable positions within the molecule.[7] Labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can be susceptible to exchange with hydrogen from the solvent, compromising the standard's integrity.[7]

-

Sufficient Mass Increase: The mass difference between the analyte and the deuterated IS should be large enough to prevent isotopic crosstalk, where the natural isotopic distribution of the analyte interferes with the signal of the IS.[4] A mass increase of +3 amu or more is generally recommended.

-

Isotopic Purity: The deuterated internal standard should have a high degree of isotopic enrichment and be free from significant amounts of the unlabeled analyte.[8] The presence of unlabeled analyte as an impurity in the IS can lead to artificially inflated measurements of the analyte.[8]

Experimental Workflow and Protocols

The use of deuterated internal standards is a cornerstone of quantitative bioanalysis in drug development. A typical workflow involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram: General Workflow for Quantitative Bioanalysis using a Deuterated Internal Standard

Caption: A typical workflow for quantifying an analyte in a biological matrix using a deuterated internal standard.

Example Experimental Protocol: Quantification of Vitamin D Metabolites in Human Serum

This protocol is a summarized example based on methodologies for analyzing vitamin D metabolites using deuterated internal standards.[9][10]

1. Preparation of Calibration Standards and Internal Standard Solution:

-

Prepare stock solutions of the vitamin D metabolite analytes and their corresponding deuterated internal standards in a suitable organic solvent.

-

Create a series of calibration standards by spiking known concentrations of the analytes into a surrogate matrix (e.g., charcoal-stripped serum).

-

Prepare a working internal standard solution at a fixed concentration.

2. Sample Preparation:

-

To 100 µL of serum sample, calibrator, or quality control sample, add 200 µL of the internal standard solution.[9]

-

Vortex mix the samples.

-

Perform a liquid-liquid extraction (LLE) or supported liquid extraction (SLE) to isolate the analytes and internal standard from the bulk of the matrix components. For example, using a mixture of hexane and ethyl acetate.[9]

-

Evaporate the extraction solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a reversed-phase C18 column to chromatographically separate the analytes and internal standards from other matrix components. Use a gradient elution with mobile phases such as water with a small amount of formic acid and methanol or acetonitrile.

-

Tandem Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard in each sample.

-

Calculate the peak area ratio (analyte area / internal standard area).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data and Performance

The use of deuterated internal standards demonstrably improves assay performance. While structural analog internal standards can be used, SIL internal standards generally provide superior results, especially in complex matrices.

| Parameter | Structural Analog IS | Deuterated (SIL) IS | Reference |

| Assay Bias (Mean) | 96.8% | 100.3% | |

| Standard Deviation of Bias | 8.6% | 7.6% | |

| Interpatient Assay Imprecision (CV) for Sirolimus | 7.6% - 9.7% | 2.7% - 5.7% | [11] |

As the data indicates, the implementation of a SIL internal standard for the analysis of a depsipeptide marine anticancer agent resulted in a mean bias closer to 100% and a statistically significant reduction in variance compared to a butyric acid analog IS. Similarly, for the immunosuppressant drug sirolimus, a deuterated internal standard yielded consistently lower interpatient assay imprecision than a structural analog (desmethoxyrapamycin).[11]

Potential Pitfalls and Limitations

While deuterated internal standards are powerful tools, they are not without potential challenges that researchers must be aware of.

Diagram: Potential Issues with Deuterated Internal Standards

Caption: Key considerations and potential pitfalls when using deuterated internal standards in mass spectrometry.

-

Isotope Effects: The substitution of hydrogen with the heavier deuterium can sometimes lead to slight differences in physicochemical properties.[12] This "deuterium isotope effect" can cause the deuterated standard to elute slightly earlier in reversed-phase liquid chromatography than the unlabeled analyte.[13] If this chromatographic shift is significant, the analyte and IS may experience different matrix effects, which can compromise the accuracy of the correction.[14]

-

In-Source Loss or Exchange of Deuterium: The stability of the deuterium label is crucial. In some cases, deuterium atoms can be lost or exchanged under certain mass spectrometry conditions or in acidic/basic solutions.[12] This can lead to an inaccurate measurement of the internal standard.

-

Purity of the Standard: As mentioned, the presence of the unlabeled analyte in the deuterated internal standard material can lead to overestimation of the analyte's concentration.[8] It is essential to use highly pure standards and to assess the contribution of the IS to the analyte signal.

Conclusion

Deuterated internal standards are indispensable tools in modern mass spectrometry, particularly for applications in drug development, clinical diagnostics, and other fields requiring high-accuracy quantitative analysis. By closely mimicking the behavior of the target analyte, they provide a robust means of correcting for inevitable variations in sample preparation and analysis, most notably the matrix effect. While careful consideration must be given to their synthesis, selection, and potential limitations, the use of deuterated internal standards is a key strategy for ensuring the reliability, accuracy, and defensibility of quantitative LC-MS data. The investment in a high-quality, stable isotope-labeled internal standard often translates to more robust methods, reduced data variability, and greater confidence in analytical results.[3]

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. youtube.com [youtube.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Applications of High-Purity Fenitrothion-d6: A Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of commercial sources for high-purity Fenitrothion-d6. It also details its primary mechanism of action and relevant signaling pathways, alongside a representative analytical methodology.

This compound, the deuterated analog of the organophosphate insecticide Fenitrothion, serves as an indispensable internal standard for quantitative analysis in various matrices. Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response. This guide offers a structured summary of commercially available this compound, its biological interactions, and a foundational experimental protocol for its application.

Commercial Supplier Data

The following table summarizes the product specifications for high-purity this compound from various commercial suppliers. This allows for a streamlined comparison of available products to suit specific research needs.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Product Format | Storage Temperature |

| LGC Standards | This compound (O,O-dimethyl-d6) | 203645-59-4 | C₉²H₆H₆NO₅PS | 99 atom % D, min 95% Chemical Purity[1] | 0.01 g[1] | Neat[1] | +4°C[1] |

| MyBioSource | Fenitrothion D6 Biochemical | 203645-59-4 | C₉H₆D₆NO₅PS | Not Specified | - | Biochemical | - |

| CymitQuimica | This compound | 203645-59-4 | C₉²H₆H₆NO₅PS | Not Specified | 1mg, 5mg, 2500µg[2] | Clear Colourless To Yellow[2] | - |

| HPC Standards | D6-Fenitrothion | 203645-59-4 | Not Specified | High-Purity | 1x10mg | Neat | - |

| D6-Fenitrothion solution | 203645-59-4 | Not Specified | 100 µg/ml in Acetonitrile | 1x1ml | Solution | - | |

| Pharmaffiliates | This compound | 203645-59-4 | C₉H₆D₆NO₅PS | Highly Pure | - | - | - |

| MedchemExpress | This compound | 203645-59-4 | C₉H₆D₆NO₅PS | Not Specified | 1 mg, 5 mg | Neat | Room temperature |

Mechanism of Action and Signaling Pathways

Fenitrothion, like other organophosphates, primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[3][4] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nerve impulses.

Beyond its primary mode of action, studies have indicated that Fenitrothion can influence other cellular signaling pathways. Notably, it has been shown to inhibit AMPKα and the IRS1/PI3K/AKT signaling pathway, which are critical regulators of cellular energy homeostasis and metabolism.[5] Furthermore, Fenitrothion exposure has been linked to the induction of apoptosis, or programmed cell death.[5]

Caption: Primary mechanism and other affected signaling pathways of Fenitrothion.

Experimental Protocol: Quantitative Analysis of Fenitrothion using this compound as an Internal Standard

The following protocol provides a general framework for the quantitative analysis of Fenitrothion in a given matrix using this compound as an internal standard, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS). This method is widely applicable for residue analysis in environmental and biological samples.

1. Materials and Reagents

-

Fenitrothion analytical standard

-

This compound internal standard

-

High-purity solvents (e.g., acetone, hexane, ethyl acetate)

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Standard Solution Preparation

-

Prepare individual stock solutions of Fenitrothion and this compound in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the Fenitrothion stock solution.

-

Spike each calibration standard with a constant, known concentration of the this compound internal standard solution.

3. Sample Preparation

-

Extraction: Homogenize the sample (e.g., soil, water, tissue) and extract with an appropriate solvent (e.g., ethyl acetate). The choice of solvent will depend on the sample matrix. For solid samples, a technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be employed.

-

Drying: Dry the organic extract by passing it through a column of anhydrous sodium sulfate.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the extract.

-

Clean-up (if necessary): For complex matrices, a clean-up step using SPE may be required to remove interfering compounds. Condition the SPE cartridge, load the sample, wash with a weak solvent, and elute the analytes with a stronger solvent.

-

Concentration: Concentrate the final extract to a small volume under a gentle stream of nitrogen.

4. GC-MS Analysis

-

Injection: Inject an aliquot of the prepared sample or standard into the GC-MS system.

-

Chromatographic Separation: Use a temperature program that provides good separation of Fenitrothion and this compound from other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both Fenitrothion and this compound.

5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of Fenitrothion to the peak area of this compound against the concentration of Fenitrothion for each calibration standard.

-

Determine the concentration of Fenitrothion in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Caption: A typical experimental workflow for the analysis of Fenitrothion.

References

- 1. This compound (O,O-dimethyl-d6) | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 203645-59-4 | LGC Standards [lgcstandards.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Isolation and Characterization of Fenitrothion (Organophosphate Insecticide) Degrading Fungi from Paddy Fields - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 5. medchemexpress.com [medchemexpress.com]

Fenitrothion-d6 safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and toxicological profile of Fenitrothion-d6. The information is intended to support laboratory professionals in the safe use and management of this compound. For the purpose of this guide, toxicological data for the parent compound, Fenitrothion, is presented, as specific comprehensive toxicological studies on the deuterated form are not widely available. It is a standard and prudent practice in safety assessments to assume that the toxicological properties of a deuterated compound are comparable to its non-deuterated counterpart.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Fenitrothion, a broad-spectrum organophosphate insecticide.[1] As a stable isotope-labeled compound, it is primarily used as an internal standard in analytical testing.

| Property | Value | Reference(s) |

| Chemical Name | Phosphorothioic acid, O,O-di(methyl-d3) O-(3-methyl-4-nitrophenyl) ester | [2][3] |

| Synonyms | Fenitrothion D6 (O,O-dimethyl D6) | [2] |

| CAS Number | 203645-59-4 | [2] |

| Molecular Formula | C₉²H₆H₆NO₅PS | [2] |

| Molecular Weight | 283.27 g/mol | [2] |

| Appearance | Clear Colourless to Yellow Liquid | [2] |

| Solubility | Practically insoluble in water. Soluble in many organic solvents such as alcohols, esters, ketones, and aromatic hydrocarbons. | [4] |

Hazard Identification and GHS Classification

Fenitrothion is classified as a moderately hazardous substance.[4] The following GHS classification is for the parent compound, Fenitrothion, and should be applied to this compound for safety and handling purposes.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Specific Target Organ Toxicity, Repeated Exposure | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger[5]

Pictograms:

-

Skull and crossbones (GHS06)

-

Health hazard (GHS08)

-

Environment (GHS09)

Toxicological Data (Fenitrothion)

The primary mechanism of Fenitrothion's toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[6] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and muscles.[7][8]

| Toxicity Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 250 - 800 mg/kg | |

| LD₅₀ | Mouse | Oral | 715 - 870 mg/kg | |

| LD₅₀ | Guinea Pig | Oral | 500 mg/kg | |

| LD₅₀ | Cat | Oral | 142 mg/kg | |

| LD₅₀ | Rat | Dermal | >890 mg/kg | |

| LC₅₀ (96-hour) | Brook Trout | Aquatic | 1.7 ppm | |

| LC₅₀ (96-hour) | Bluegill Sunfish | Aquatic | 3.8 ppm | |

| LD₅₀ | Chicken | Oral | 28 mg/kg | |

| LD₅₀ | Bobwhite Quail | Oral | 23.6 mg/kg | |

| LD₅₀ | Mallard | Oral | 1190 mg/kg |

Experimental Protocols

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This method is designed to assess the acute toxic effects of a substance following oral administration.

-

Principle: A stepwise procedure is used with a small number of animals per step to obtain sufficient information on the acute toxicity of the substance to enable its classification.[9]

-

Animal Selection: Healthy, young adult rodents (typically rats) of a single sex (usually females) are used.[9]

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.[9]

-

Dose Preparation and Administration: The test substance is administered in a single dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[10]

-

Procedure:

-

Three animals are used in the first step.

-

If no mortality or signs of severe toxicity are observed, the next higher dose is administered to another group of three animals.

-

If mortality is observed, the next lower dose is administered to a new group of three animals.

-

This process is repeated until the dose causing mortality or evident toxicity is identified.[11]

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days after dosing.[11]

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[12]

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.[10]

Acute Dermal Toxicity Testing (Adapted from OECD Guideline 402)

This method assesses the potential short-term hazards of a substance when exposed through the skin.

-

Principle: The test substance is applied in a single dose to the skin of experimental animals.[13]

-

Animal Selection: Healthy young adult animals (e.g., rats, rabbits) with intact skin are used. At least five animals of the same sex are used per dose level.[13]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[14]

-

Application of Test Substance: The substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for a 24-hour exposure period.[14][15]

-

Observations: Animals are observed for signs of toxicity and mortality for 14 days. Body weights are recorded weekly.

-

Pathology: All animals undergo a gross necropsy.

-

Data Analysis: The results are used to determine the LD₅₀ value and classify the substance for acute dermal toxicity.[13]

Cholinesterase Activity Assay (Colorimetric Method)

This assay is used to determine the inhibitory effect of a substance on acetylcholinesterase activity.

-

Principle: The assay measures the activity of cholinesterase by detecting the product of the enzymatic reaction. In the presence of an inhibitor like Fenitrothion, the rate of the reaction decreases.

-

Reagents and Materials:

-

Cholinesterase Assay Buffer

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Substrate (e.g., Acetylthiocholine)

-

Chromogen (e.g., DTNB)

-

Test compound (this compound)

-

96-well microplate

-

Spectrophotometric plate reader

-

-

Procedure:

-

Prepare a reaction mix containing the assay buffer, substrate, and chromogen.

-

Add the enzyme (AChE or BChE) to the wells of the microplate.

-

Add the test compound (this compound) at various concentrations to the wells.

-

Initiate the reaction by adding the reaction mix to the wells.

-

Measure the absorbance at 412 nm in kinetic mode for 10-30 minutes at room temperature.[16]

-

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The inhibitory effect of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflow

Handling and Storage Precautions

Personal Protective Equipment (PPE)

-

Respiratory Protection: Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary.[5]

-

Hand Protection: Wear protective gloves.[5]

-

Eye Protection: Wear safety glasses or goggles.[5]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]

Safe Handling Practices

-

Avoid contact with skin and eyes.[17]

-

Avoid inhalation of vapor or mist.[17]

-

Use only in a well-ventilated area.[5]

-

Keep away from food, drink, and animal feeding stuffs.[17]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[5]

Storage

-

Store locked up.[17]

-

Keep in the original container.[17]

-

Keep the container tightly closed in a cool, well-ventilated place.[17]

-

Protect containers from damage.[17]

First-Aid Measures

-

Inhalation: Move the affected person to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, trained personnel may give oxygen. Get medical attention.[17]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin thoroughly with soap and water. Get medical advice/attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[5]

Accidental Release Measures

-

Personal Precautions: Wear protective clothing as described in Section 6.1. Avoid inhalation of vapors.[17]

-

Environmental Precautions: Avoid discharge into drains or watercourses.[17]

-

Methods for Cleaning Up: Absorb spillage with non-combustible, absorbent material. Collect and place in suitable waste disposal containers and seal securely.[17]

Disposal Considerations

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.[5]

-

Do not reuse empty containers.[17]

Disclaimer: This document is intended as a guide and does not replace the need for a comprehensive risk assessment before handling this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS 203645-59-4 | LGC Standards [lgcstandards.com]

- 4. apvma.gov.au [apvma.gov.au]

- 5. independentsown.com.au [independentsown.com.au]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Chlorpyrifos - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. oecd.org [oecd.org]

- 13. scribd.com [scribd.com]

- 14. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 15. Acute dermal toxicity studies | PPTX [slideshare.net]

- 16. assaygenie.com [assaygenie.com]

- 17. sumitomo-chem.com.au [sumitomo-chem.com.au]

Methodological & Application

Application Note: Quantitative Analysis of Fenitrothion in Environmental Samples using Fenitrothion-d6 as an Internal Standard by GC-MS/MS

Introduction

Fenitrothion is a broad-spectrum organophosphorus insecticide widely used in agriculture and public health programs. Its presence in environmental matrices such as soil, water, and food commodities is a significant concern due to its potential toxicity. Accurate and reliable quantification of fenitrothion residues is crucial for monitoring environmental contamination and ensuring food safety.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of pesticide residues due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Fenitrothion-d6, is the gold standard for quantitative analysis. This compound, being chemically identical to the analyte, co-elutes and experiences similar ionization and fragmentation, effectively compensating for matrix effects and variations in sample preparation and instrument response. This application note details a robust and validated method for the determination of fenitrothion in various matrices using this compound as an internal standard.

Materials and Methods

Reagents and Standards Fenitrothion and this compound analytical standards were procured from certified suppliers. All solvents used, including acetonitrile and ethyl acetate, were of pesticide residue analysis grade. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction kits were used for sample preparation.

Sample Preparation (QuEChERS Protocol) A modified QuEChERS method was employed for the extraction of fenitrothion from the sample matrix.

-

Homogenization: A representative 10 g sample (e.g., soil, fruit, or vegetable homogenate) was weighed into a 50 mL centrifuge tube.

-

Internal Standard Spiking: The sample was spiked with a known concentration of this compound solution.

-

Extraction: 10 mL of acetonitrile was added to the tube. The tube was capped and shaken vigorously for 1 minute.

-

Salting Out: QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) were added. The tube was immediately shaken for another minute and then centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant was transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄ for cleanup. The tube was vortexed and centrifuged.

-

Final Extract: The final supernatant was transferred to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions The analysis was performed on a triple quadrupole GC-MS/MS system. The instrumental parameters were optimized for the detection of fenitrothion and its deuterated internal standard.

| Parameter | Condition |

| Gas Chromatograph | Triple Quadrupole GC-MS/MS System |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Splitless, 250°C, 1 µL injection volume |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then 10°C/min to 300°C, hold for 5 min |

| MS Source Temp. | 230°C |

| MS Transfer Line | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions The following MRM transitions were used for the quantification and confirmation of fenitrothion and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Fenitrothion | 277 | 125 | 15 | Quantifier |

| Fenitrothion | 277 | 109 | 20 | Qualifier |

| This compound | 283 | 128 | 15 | Quantifier |

| This compound | 283 | 112 | 20 | Qualifier |

| *Note: MRM transitions for this compound are predicted based on the known fragmentation of fenitrothion and the location of the deuterium labels. These should be experimentally verified by the user. |

Results and Discussion

Method Validation The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery in a representative matrix (e.g., tomato).

Linearity A seven-point matrix-matched calibration curve was constructed by plotting the peak area ratio of fenitrothion to this compound against the concentration of fenitrothion. The calibration curve showed excellent linearity over the concentration range of 1 to 200 µg/kg.

| Parameter | Value |

| Calibration Range | 1 - 200 µg/kg |

| Correlation Coefficient (R²) | > 0.998 |

| Regression Equation | y = mx + c |

LOD, LOQ, and Recovery The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively. Recovery studies were performed by spiking blank matrix samples at three different concentration levels. The use of this compound as an internal standard resulted in high accuracy and precision.[1]

| Parameter | Value |

| LOD | 0.5 µg/kg |

| LOQ | 1.5 µg/kg |

| Spike Level (µg/kg) | Mean Recovery (%) |

| 5 | 98.5 |

| 50 | 101.2 |

| 150 | 99.3 |

Conclusion

This application note presents a highly sensitive, selective, and robust GC-MS/MS method for the quantitative analysis of fenitrothion in environmental samples. The use of this compound as an internal standard effectively mitigates matrix effects and ensures high accuracy and precision of the results. The described QuEChERS sample preparation protocol is efficient and suitable for a wide range of matrices. This method is well-suited for routine monitoring of fenitrothion residues in food safety and environmental laboratories.

Detailed Experimental Protocol

1.0 Objective To provide a step-by-step procedure for the quantitative analysis of fenitrothion in a given matrix using this compound as an internal standard by GC-MS/MS.

2.0 Materials

-

Fenitrothion standard (≥98% purity)

-

This compound standard (≥98% purity)

-

Acetonitrile (pesticide residue grade)

-

Ethyl acetate (pesticide residue grade)

-

50 mL polypropylene centrifuge tubes

-

15 mL d-SPE tubes with PSA and MgSO₄

-

Vortex mixer

-

Centrifuge

-

Autosampler vials with inserts

3.0 Standard Preparation

-

Primary Stock Solutions (1000 mg/L): Accurately weigh 10 mg of fenitrothion and this compound into separate 10 mL volumetric flasks and dissolve in ethyl acetate.

-

Working Standard Solution (10 mg/L): Prepare a working standard solution of fenitrothion by diluting the primary stock solution with ethyl acetate.

-

Internal Standard Spiking Solution (1 mg/L): Prepare the internal standard spiking solution by diluting the this compound primary stock solution with acetonitrile.

-

Calibration Standards (1-200 µg/kg): Prepare a series of matrix-matched calibration standards by spiking appropriate aliquots of the fenitrothion working standard solution into blank matrix extract. Add a constant amount of the internal standard spiking solution to each calibration standard.

4.0 Sample Preparation (QuEChERS)

-

Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 100 µL of the 1 mg/L this compound internal standard spiking solution.

-

Add 10 mL of acetonitrile.

-

Cap the tube and vortex for 1 minute.

-

Add the contents of a QuEChERS extraction salt packet.

-

Immediately cap and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube.

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 2 minutes.

-

Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.

5.0 GC-MS/MS Analysis

-

Set up the GC-MS/MS system with the parameters listed in the application note.

-

Create an acquisition method with the specified MRM transitions for fenitrothion and this compound.

-

Create a sequence table including the calibration standards, a blank, and the prepared samples.

-

Run the sequence.

6.0 Data Analysis

-

Process the acquired data using the instrument's software.

-

Generate a calibration curve by plotting the peak area ratio of the quantifier ion of fenitrothion to the quantifier ion of this compound against the concentration.

-

Quantify the amount of fenitrothion in the samples using the regression equation from the calibration curve.

-

Confirm the identity of fenitrothion by ensuring the retention time is within an acceptable window and the ratio of the quantifier to qualifier ion is within ±30% of that in the standards.

Visualizations

Caption: Workflow for the GC-MS/MS analysis of Fenitrothion using a deuterated internal standard.

References

Application Note: Quantitative Analysis of Fenitrothion in Vegetable Matrices using Isotope Dilution Mass Spectrometry

Abstract

This application note presents a detailed protocol for the quantification of Fenitrothion in vegetable matrices using Isotope Dilution Mass Spectrometry (IDMS). The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fenitrothion-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

Fenitrothion is a broad-spectrum organophosphorus insecticide widely used in agriculture to control pests on a variety of crops, including fruits, vegetables, and cereals.[1][2] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Fenitrothion in food products to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residues.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantitative analysis.[3] It involves the addition of a known amount of a stable isotope-labeled analog of the analyte of interest to the sample at the beginning of the analytical process. The isotopically labeled internal standard (IL-IS) behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis, thereby compensating for any losses or variations. This results in improved accuracy and precision compared to methods using external or surrogate internal standards. This compound is the deuterated form of Fenitrothion and serves as an excellent internal standard for its IDMS analysis.

This application note provides a comprehensive protocol for the determination of Fenitrothion in a representative vegetable matrix (lettuce) using a QuEChERS extraction and cleanup, followed by LC-MS/MS analysis with this compound as the internal standard.

Experimental Protocol

Materials and Reagents

-

Fenitrothion analytical standard (≥98% purity)

-

This compound (≥98% purity, deuterated internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Magnesium sulfate (anhydrous, analytical grade)

-

Sodium chloride (analytical grade)

-

Trisodium citrate dihydrate (analytical grade)

-

Disodium hydrogen citrate sesquihydrate (analytical grade)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for highly pigmented matrices)

-

QuEChERS extraction tubes (50 mL) and d-SPE cleanup tubes (2 mL or 15 mL)

Sample Preparation (QuEChERS AOAC 2007.01 Method)

-

Homogenization: Homogenize a representative portion of the vegetable sample (e.g., lettuce) to a uniform paste.

-

Weighing: Weigh 15 g of the homogenized sample into a 50 mL QuEChERS extraction tube.

-

Fortification: Add a known amount of this compound internal standard solution to the sample.

-

Extraction:

-

Add 15 mL of 1% acetic acid in acetonitrile to the tube.

-

Add the AOAC QuEChERS extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and C18 sorbents (and GCB if the matrix is highly pigmented like spinach).

-

Shake the d-SPE tube for 30 seconds.

-

-

Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.

-

Sample Dilution and Filtration:

-

Take an aliquot of the cleaned-up extract and dilute it with an appropriate solvent (e.g., mobile phase initial conditions).

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for the separation.

-

Mobile Phase:

-

A: 5 mM ammonium formate and 0.1% formic acid in water

-

B: 5 mM ammonium formate and 0.1% formic acid in methanol

-

-

Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. A representative gradient is provided below:

| Time (min) | Flow Rate (mL/min) | %A | %B |

| 0.0 | 0.4 | 95 | 5 |

| 1.0 | 0.4 | 95 | 5 |

| 8.0 | 0.4 | 5 | 95 |

| 10.0 | 0.4 | 5 | 95 |

| 10.1 | 0.4 | 95 | 5 |

| 12.0 | 0.4 | 95 | 5 |

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

MS/MS Detection: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The MRM transitions for Fenitrothion and this compound should be optimized on the specific instrument. Representative transitions are provided in the table below.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| Fenitrothion | 278.0 | 125.1 | 15 | 109.1 | 20 |

| This compound | 284.0 | 125.1 | 15 | 112.1 | 20 |

Note: The collision energies are starting points and should be optimized for the specific mass spectrometer being used.

Data Presentation

The following table summarizes the expected quantitative performance data for the IDMS method for Fenitrothion based on literature values for similar matrices and analytical techniques.

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg |

| Recovery | 85% - 115% |

| Precision (%RSD) | < 15% |

Mandatory Visualization

Caption: Experimental workflow for Fenitrothion analysis.

Conclusion

This application note provides a robust and reliable Isotope Dilution Mass Spectrometry method for the quantification of Fenitrothion in vegetable matrices. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity and sensitivity of LC-MS/MS, coupled with the accuracy of isotope dilution, makes this method highly suitable for routine monitoring of Fenitrothion residues in food safety and environmental laboratories. The detailed protocol and performance expectations outlined herein should serve as a valuable resource for researchers and analysts in the field.

References

- 1. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles [mdpi.com]

Application Note: Quantitative Analysis of Fenitrothion Residues in Food Samples Using Fenitrothion-d6 as an Internal Standard

Introduction

Fenitrothion is a broad-spectrum organophosphate insecticide widely used in agriculture to protect crops such as cereals, fruits, and vegetables.[1][2] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for fenitrothion in food products to ensure consumer safety.[3][4] Accurate and reliable analytical methods are essential for monitoring these residues. The complexity of food matrices can cause significant variability in sample preparation and instrumental analysis, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as Fenitrothion-d6, is a crucial technique to compensate for these matrix effects and ensure high accuracy and precision in results.[2][5]

This application note details a robust protocol for the determination of fenitrothion in various food samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This compound serves as the internal standard to correct for analyte loss during sample processing and to counteract ion suppression or enhancement in the mass spectrometer.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate quantification. The principle relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical process.[5] Because the stable isotope-labeled standard is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and chromatographic separation. Any loss of the target analyte during sample preparation will be accompanied by a proportional loss of the internal standard.

The mass spectrometer distinguishes between the native fenitrothion and the deuterated this compound based on their mass-to-charge (m/z) ratio difference. Quantification is then based on the ratio of the instrument response of the analyte to that of the internal standard, rather than the absolute response of the analyte. This ratiometric measurement corrects for variations in sample volume, extraction efficiency, and matrix-induced signal suppression or enhancement, leading to highly reliable and accurate results.

Experimental Protocols

Reagents and Materials

-

Standards: Fenitrothion (Purity ≥98%), this compound (Purity ≥98%)

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Ethyl Acetate (Pesticide residue grade)

-

Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate

-